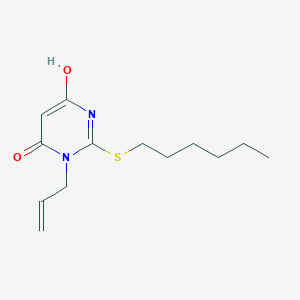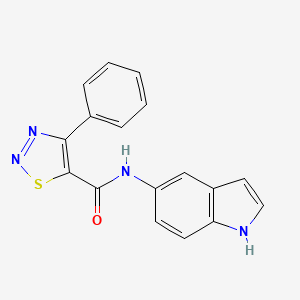![molecular formula C15H15Cl2NO2 B6038558 2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6038558.png)
2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DCM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DCM is a yellow crystalline powder that is soluble in organic solvents and is commonly used in organic synthesis.
Wirkmechanismus
The mechanism of action of DCM is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. DCM has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
DCM has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit inflammation. DCM has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCM has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. DCM is also relatively cheap, making it an attractive option for researchers. However, DCM has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. DCM is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on DCM. One area of interest is the development of DCM-based therapeutics for neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of DCM and its potential as a therapeutic agent for other diseases such as cancer and inflammation.
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit antitumor, antioxidant, and anti-inflammatory activities and has potential as a therapeutic agent for neurodegenerative diseases. DCM has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DCM, including the development of DCM-based therapeutics and investigation of its mechanism of action.
Synthesemethoden
DCM can be synthesized through a reaction between 2,4-dichlorobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. The reaction results in the formation of DCM as a yellow crystalline powder with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
DCM has been widely used in scientific research due to its unique properties. It has been found to exhibit antitumor, antioxidant, and anti-inflammatory activities. DCM has also been found to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-12-4-3-9(16)5-11(12)17/h3-5,8,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBYQYTWZGKXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6038497.png)
![3,5-bis(difluoromethyl)-1-[(2-propyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6038505.png)
![3-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6038511.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B6038539.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6038544.png)
![3-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6038552.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6038565.png)
![6-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6038586.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6038593.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

